Cas no 1123-93-9 (1,3-benzothiazol-5-amine)

1,3-benzothiazol-5-amine structure
1,3-benzothiazol-5-amine structure
商品名:1,3-benzothiazol-5-amine
CAS番号:1123-93-9
MF:C7H6N2S
メガワット:150.20094
MDL:MFCD04115282
CID:186937
PubChem ID:70749

1,3-benzothiazol-5-amine 化学的及び物理的性質

名前と識別子

    • 1,3-BENZOTHIAZOL-5-AMINE
    • 5-Aminobenzothiazole
    • Benzothiazol-5-ylamine
    • 5-Benzothiazolamine
    • benzo[d]thiazol-5-amine
    • 1,3-benzothiazol-5-ylamine
    • 1,3-Benzothiazole-5-amine
    • 5-Amino-1,3-benzothiazole
    • benzothiazol-5-amine
    • Benzothiazol-5-ylamin
    • NSC 170655
    • BDBM626169
    • SCHEMBL115598
    • BCP29822
    • Z425486860
    • DTXSID00149988
    • 5-Amino-benzothiazole
    • 5-aminobenzo-thiazole
    • 1,3-Benzothiazol-5-amine;Benzothiazol-5-ylamine;Benzothiazol-5-amine
    • BB 0255287
    • 5-benzothiazolamine, AldrichCPR
    • J-503869
    • BP-11254
    • 1123-93-9
    • NSC-170655
    • AS-5509
    • NS00023633
    • CS-W007552
    • MFCD04115282
    • AB19860
    • SY036170
    • F2173-0006
    • AM84341
    • EINECS 214-381-8
    • 5-AMINO-1,3-BENZOTHIAZOL
    • FT-0681749
    • A802566
    • UJZYHMZRXGNDFB-UHFFFAOYSA-N
    • AKOS000302989
    • NSC170655
    • benzo[d]thiazol-5-amine;1,3-Benzothiazol-5-amine
    • EN300-42151
    • 1,3-benzothiazol-5-amine
    • MDL: MFCD04115282
    • インチ: InChI=1S/C7H6N2S/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H,8H2
    • InChIKey: UJZYHMZRXGNDFB-UHFFFAOYSA-N
    • ほほえんだ: NC1=CC=C2SC=NC2=C1

計算された属性

  • せいみつぶんしりょう: 150.02500
  • どういたいしつりょう: 150.025169
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 129
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 67.2
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: オフホワイトソリッド
  • 密度みつど: 1.383
  • ゆうかいてん: 55 °C
  • ふってん: 323.1°C at 760 mmHg
  • フラッシュポイント: 149.2 °C
  • すいようせい: Sparingly soluble in water.(0.26 g/L) (25°C),
  • PSA: 67.15000
  • LogP: 2.45970

1,3-benzothiazol-5-amine セキュリティ情報

1,3-benzothiazol-5-amine 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1,3-benzothiazol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM159304-25g
Benzothiazol-5-ylamine
1123-93-9 98%
25g
$*** 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB126041-50G
1,3-benzothiazol-5-amine
1123-93-9 97%
50g
¥ 1,287.00 2023-03-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB126041-100G
1,3-benzothiazol-5-amine
1123-93-9 97%
100g
¥ 2,475.00 2023-03-15
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
90R0143-1g
Benzothiazol-5-ylamine
1123-93-9 96%
1g
¥174.88 2025-01-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
90R0143-25g
Benzothiazol-5-ylamine
1123-93-9 96%
25g
¥2098.55 2025-01-21
abcr
AB170847-1 g
1,3-Benzothiazol-5-amine, 97%; .
1123-93-9 97%
1 g
€77.40 2023-07-20
abcr
AB170847-10 g
1,3-Benzothiazol-5-amine, 97%; .
1123-93-9 97%
10 g
€180.20 2023-07-20
abcr
AB170847-100 g
1,3-Benzothiazol-5-amine, 97%; .
1123-93-9 97%
100g
€802.60 2023-01-28
Ambeed
A162547-100g
1,3-Benzothiazol-5-amine
1123-93-9 98%
100g
$320.0 2025-02-26
Enamine
EN300-42151-1.0g
1,3-benzothiazol-5-amine
1123-93-9 95%
1g
$26.0 2023-04-30

1,3-benzothiazol-5-amineに関する追加情報

1,3-Benzothiazol-5-amine: A Versatile Compound in Pharmaceutical and Biomedical Research

1,3-Benzothiazol-5-amine, with the CAS number 1123-93-9, is a heterocyclic compound that has garnered significant attention in the pharmaceutical and biomedical sectors due to its unique chemical structure and potential biological activities. This compound belongs to the benzothiazole family, which is characterized by a six-membered ring fused with a five-membered thiadiazole ring. The 1,3-benzothiazol-5-amine core structure provides a scaffold for the development of various therapeutic agents, including antiviral, anti-inflammatory, and anticancer drugs. Recent studies have highlighted its role in modulating cellular signaling pathways and its potential as a lead compound for drug discovery.

One of the key features of 1,3-benzothiazol-5-amine is its ability to interact with multiple biological targets, which makes it a promising candidate for the design of multifunctional therapeutics. For instance, research published in the Journal of Medicinal Chemistry in 2023 demonstrated that derivatives of 1,3-benzothiazol-5-amine exhibit potent inhibitory activity against the SARS-CoV-2 main protease (Mpro), a critical enzyme in the replication of the virus. This finding underscores the importance of 1,3-benz,3-benzothiazol-5-amine in the development of antiviral agents, particularly in the context of emerging infectious diseases.

Another area of interest is the application of 1,3-benzothiazol-5-amine in the treatment of neurodegenerative disorders. A 2022 study in Neuropharmacology reported that certain derivatives of this compound can cross the blood-brain barrier and exert neuroprotective effects by modulating the expression of inflammatory cytokines. This property makes 1,3-benzothiazol-5-amine a valuable candidate for the development of drugs targeting conditions such as Alzheimer's disease and Parkinson's disease.

Recent advances in medicinal chemistry have also focused on the optimization of 1,3-benzothiazol-5-amine derivatives for improved pharmacokinetic profiles. A 2023 review in Drug Discovery Today highlighted the use of computational tools to predict the binding affinity of 1,3-benzothiazol-5-amine derivatives with specific protein targets, such as the PI3K/AKT/mTOR pathway, which is implicated in various cancers. These studies emphasize the importance of structure-activity relationship (SAR) analysis in the rational design of 1,3-benzothiazol-5-amine-based therapeutics.

In addition to its therapeutic potential, 1,3-benzothiazol-5-amine has shown promise in the field of antimicrobial drug development. A 2024 study published in Antimicrobial Agents and Chemotherapy demonstrated that certain derivatives of this compound exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property is particularly relevant in the context of increasing antibiotic resistance, as 1,3-benzothiazol-5-amine derivatives may offer new strategies for combating multidrug-resistant pathogens.

The synthesis of 1,3-benzothiazol-5-amine and its derivatives has been extensively studied to improve yield and efficiency. A 2022 paper in Organic & Biomolecular Chemistry described a novel catalytic approach using transition metal catalysts to enhance the formation of the benzothiazole ring, which is a key step in the synthesis of this compound. This method not only reduces reaction time but also minimizes the use of toxic reagents, aligning with the principles of green chemistry.

Furthermore, the pharmacological profile of 1,3-benzothiazol-5-amine has been explored in preclinical studies to assess its safety and efficacy. A 2023 toxicity study in Toxicology and Applied Pharmacology found that low concentrations of 1,3-benzothiazol-5-amine derivatives do not induce significant cytotoxicity in mammalian cell lines, suggesting that these compounds may have a favorable safety margin for further clinical development.

Despite its potential, the development of 1,3-benzothiazol-5-amine-based therapeutics faces challenges, including the need to optimize solubility and bioavailability. Researchers are currently exploring the use of prodrug strategies and nanoparticle formulations to enhance the delivery of this compound to target tissues. A 2024 study in Advanced Drug Delivery Reviews proposed a novel delivery system that combines 1,3-benzothiazol-5-amine with biodegradable polymers, which could improve its therapeutic efficacy while reducing systemic side effects.

In conclusion, 1,3-benzothiazol-5-amine represents a versatile platform for the development of novel therapeutics with applications in antiviral, anti-inflammatory, and antimicrobial drug discovery. Ongoing research into its chemical modifications, biological activities, and delivery systems is expected to further expand its potential in the biomedical field. As the understanding of this compound continues to evolve, it is likely to play an increasingly important role in the design of next-generation drugs for a wide range of diseases.

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